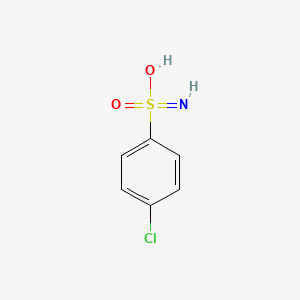

4-Chlorobenzenesulfonamide

Description

p-Chlorobenzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. p-Chlorobenzenesulfonamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). p-Chlorobenzenesulfonamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, p-chlorobenzenesulfonamide is primarily located in the cytoplasm.

Properties

IUPAC Name |

4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052661 | |

| Record name | 4-Chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-64-6 | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Era in Chemotherapy: A Technical History of Sulfonamide Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medical history, heralding the age of effective systemic antibacterial chemotherapy and laying the groundwork for the antibiotic revolution. This technical guide delves into the history and scientific breakthroughs that led to the development of these "miracle drugs," providing detailed insights into the experimental protocols, quantitative data, and the logical frameworks that underpinned this transformative period in drug discovery.

The Genesis of a "Magic Bullet": From Dyes to Drugs

The journey to the first sulfonamide began in the laboratories of Bayer AG, a part of the German chemical conglomerate IG Farben.[1][2] Inspired by Paul Ehrlich's concept of a "magic bullet"—a compound that could selectively target pathogens—a team of researchers led by pathologist and bacteriologist Gerhard Domagk, in collaboration with chemists Fritz Mietzsch and Josef Klarer, embarked on a systematic screening of synthetic dyes for antibacterial properties.[3][4] This line of inquiry was based on the observation that certain dyes could preferentially bind to and stain bacterial cells.[1]

After five years of meticulous research involving the testing of thousands of compounds, a red azo dye named Prontosil rubrum (initially designated KL 730) showed remarkable efficacy in protecting mice from lethal streptococcal infections in 1932.[2][5] For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]

A crucial and intriguing aspect of Prontosil's discovery was its lack of in vitro activity; the dye was ineffective against bacteria in a test tube.[3] This highlighted the importance of in vivo testing, a principle that Domagk championed and which ultimately led to his success.[3]

The Unveiling of the Active Moiety: A Paradigm Shift in Drug Metabolism

The mystery of Prontosil's in vivo efficacy was unraveled in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug.[2][8] Within the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide (B372717).[8][9] This discovery was a landmark in pharmacology, establishing the concept of bioactivation and revealing that the antibacterial activity resided in the sulfanilamide moiety.[1][3]

The logical relationship between the inactive prodrug and its active metabolite is a cornerstone of understanding sulfonamide pharmacology.

Prodrug activation of Prontosil to its active form, sulfanilamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfanilamide and its derivatives exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of purines, pyrimidines, and certain amino acids.[7][11]

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[10] By competing with PABA for the active site of the enzyme, sulfonamides block the folic acid synthesis pathway, thereby halting bacterial growth and replication.[7][10] This mechanism of action is selectively toxic to bacteria because humans and other mammals obtain folic acid from their diet and lack the DHPS enzyme.[7][10]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

The bacterial folic acid synthesis pathway and the site of sulfonamide inhibition.

Quantitative Data on Sulfonamide Activity

The efficacy of different sulfonamide derivatives varies, as do their pharmacokinetic properties. The following tables summarize key quantitative data for a selection of sulfonamides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides against Various Bacterial Strains

| Sulfonamide Derivative | Bordetella bronchiseptica (MIC50, µg/mL) | Pasteurella multocida (MIC50, µg/mL) | Haemophilus pleuropneumoniae (MIC50, µg/mL) | Staphylococcus aureus ATCC 25923 (MIC, µg/mL) |

| Sulfachloropyridazine | 8 | 16 | 16 | N/A |

| Sulfadiazine | 8 | 16 | 16 | N/A |

| Sulfadimethoxine | 8 | 16 | 32 | N/A |

| Sulfamethazine | 8 | 32 | 64 | N/A |

| Sulfamethoxazole | 2 | 8 | 8 | 64-256 |

| Sulfisoxazole | 0.5 | 2 | 8 | N/A |

Data compiled from multiple sources.[12][13] MIC50 is the minimum inhibitory concentration for 50% of the tested strains.

Table 2: Pharmacokinetic Parameters of Selected Sulfonamides in Humans

| Sulfonamide | Half-life (hours) |

| Sulfafurazole | 4.2 - 5.0 |

| Sulfamethoxazole | 6.4 - 9.5 |

| Sulfadiazine | 7.9 - 8.0 |

| Sulfamethomidine | 20.9 - 37.0 |

| Sulfamethoxydiazine | 27.0 - 36.0 |

| Sulfadimethoxine | 32.0 - 44.0 |

| Sulfamethoxypyrazine | 62.0 - 69.0 |

Data adapted from "Pharmacokinetics of Sulfonamides in Man".[14]

Experimental Protocols

The following sections detail the methodologies for key experiments in the discovery and evaluation of sulfonamide drugs, based on historical accounts and modern standardized procedures.

Domagk's Foundational In Vivo Experiment: Murine Model of Streptococcal Sepsis

This protocol is a reconstruction of the pivotal experiment that demonstrated the antibacterial efficacy of Prontosil.

Objective: To determine the in vivo antibacterial activity of Prontosil in a mouse model of lethal Streptococcus pyogenes infection.[3][6]

Materials:

-

A virulent strain of Streptococcus pyogenes.

-

Healthy laboratory mice.

-

Prontosil rubrum solution for oral administration.

-

Sterile saline solution.

-

Oral gavage needles.

Procedure:

-

Inoculum Preparation: A culture of S. pyogenes is grown and diluted in sterile saline to a concentration known to be lethal to mice (a lethal dose, typically determined in preliminary experiments).[6]

-

Infection: A cohort of mice is infected with the lethal dose of the bacterial suspension, typically via intraperitoneal injection.[6]

-

Treatment Groups: The infected mice are divided into at least two groups:

-

Treatment Group: Receives an oral dose of Prontosil solution via gavage. In the original experiments, treatment was administered 1.5 hours post-infection.[6]

-

Control Group: Receives no treatment or a vehicle control (e.g., saline).

-

-

Observation: The mice are monitored over several days (e.g., 4-7 days).[6]

-

Endpoint: The primary endpoint is survival. Mortality in each group is recorded daily.

Expected Results: In Domagk's experiments, all mice in the control group succumbed to the infection, while all mice in the Prontosil-treated group survived.[6]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard laboratory method to quantify the in vitro activity of an antimicrobial agent.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.

Materials:

-

Sulfonamide stock solution.

-

Mueller-Hinton Broth (MHB), often with low thymidine content.[15]

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.[15]

-

Incubator (35-37°C).

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the sulfonamide in MHB across the wells of a microtiter plate.[12]

-

Control Wells: Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).

-

Inoculation: Add a standardized bacterial suspension to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide in which there is no visible turbidity (bacterial growth).[15]

The following diagram outlines the general workflow for sulfonamide discovery and initial evaluation.

Workflow of early sulfonamide drug discovery.

Beyond Antibacterials: The Expanding Legacy of Sulfonamides

The discovery of sulfonamides not only provided the first effective treatments for a wide range of bacterial infections but also catalyzed further research that led to the development of other classes of drugs.[9][16] Observations of side effects during the clinical use of antibacterial sulfonamides led to the discovery of their diuretic and hypoglycemic properties.[9] This paved the way for the development of sulfonamide-derived diuretics (e.g., thiazides) and sulfonylureas for the treatment of type 2 diabetes.[9][16]

Conclusion

The history of sulfonamide discovery is a testament to the power of systematic scientific inquiry, keen observation, and interdisciplinary collaboration. From the screening of dyes to the elucidation of a novel mechanism of action, the development of these drugs fundamentally changed the landscape of medicine. For modern researchers, this story offers valuable lessons in drug discovery, from the importance of appropriate screening models to the potential for unexpected discoveries that can open up entirely new therapeutic avenues. The principles established during the sulfonamide era continue to resonate in the ongoing search for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Prontosil - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 5. biobasedpress.eu [biobasedpress.eu]

- 6. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. researchgate.net [researchgate.net]

- 9. openaccesspub.org [openaccesspub.org]

- 10. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 11. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. benchchem.com [benchchem.com]

- 16. drugs.com [drugs.com]

An In-depth Technical Guide to the Core Properties of 4-Chlorobenzenesulfonamide

This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-Chlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visualizations to support laboratory work and theoretical understanding.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 98-64-6[1][2][3] |

| Molecular Formula | C₆H₆ClNO₂S[1][2][3] |

| Molecular Weight | 191.64 g/mol [1][2][3] |

| IUPAC Name | This compound[4] |

| Synonyms | p-Chlorobenzenesulfonamide, CBSA[1][4] |

| InChI | InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)[1][4] |

| InChIKey | HHHDJHHNEURCNV-UHFFFAOYSA-N[1][4] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Cl[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 140-144 °C[1][5] |

| Boiling Point | 342.2 ± 44.0 °C (Predicted)[1] |

| Density | 1.408 g/cm³ (Estimate)[1] |

| pKa | 9.89 ± 0.10 (Predicted)[1] |

| Water Solubility | 1.322 g/L at 15 °C[1] |

| Appearance | White powder[1][6] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectral Data Summary

| Technique | Key Peaks / Observations |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[7][8] |

| ¹³C NMR | Spectra available.[4] |

| Infrared (IR) | Spectra available, typically showing characteristic peaks for N-H, S=O, and C-Cl bonds.[4] |

| Mass Spectrometry (MS) | Mass spectra available, with a molecular ion peak corresponding to its molecular weight.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[9]

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (25-30%)

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Ice

Procedure:

-

In a well-ventilated fume hood, prepare a stirred mixture of water and aqueous ammonia in a reaction vessel. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 4-chlorobenzenesulfonyl chloride to the cold ammonia solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 5-6 with hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol (B145695)/water mixture.[10]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

For maximum yield, the flask can be placed in an ice bath to further promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility) can be used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram for the main peak and any impurities.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes.[1][11]

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental for processes such as pH regulation, CO₂ transport, and electrolyte balance.[12] this compound, like other sulfonamides, inhibits CA by coordinating to the zinc ion in the enzyme's active site.[2] This binding prevents the normal catalytic activity of the enzyme.[1]

The inhibition of carbonic anhydrase has several physiological consequences, including a diuretic effect and a reduction in intraocular pressure, which is why CA inhibitors are used in the treatment of glaucoma.[7][13]

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Carbonic Anhydrase Inhibition Pathway

References

- 1. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. The Catalytic Mechanism of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Chlorobenzenesulfonamide synthesis mechanism from chlorobenzene

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzenesulfonamide from Chlorobenzene (B131634)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, a key intermediate in the development of various pharmaceutical compounds, starting from chlorobenzene. The document details the reaction mechanisms, experimental protocols, and critical process parameters.

Overall Synthesis Pathway

The synthesis of this compound from chlorobenzene is a two-step process. The first step involves the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid to yield the intermediate, 4-chlorobenzenesulfonyl chloride. The second step is the subsequent nucleophilic substitution (aminolysis) of this intermediate with ammonia (B1221849) to produce the final product.[1]

Caption: Overall two-step synthesis pathway from chlorobenzene.

Step 1: Chlorosulfonation of Chlorobenzene

The primary and most common method for synthesizing the 4-chlorobenzenesulfonyl chloride intermediate is the direct chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H).[1]

Reaction Mechanism

This reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating agent. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Due to steric hindrance, the para-product is predominantly formed. Studies show that the isomer distribution is heavily skewed towards the para-product, accounting for approximately 98.8% of the yield.[2][3]

Caption: Mechanism of electrophilic aromatic substitution.

Quantitative Data

The reaction conditions are critical for achieving high yields and minimizing the formation of by-products, such as 4,4'-dichlorodiphenyl sulfone.[4] Industrial methods have been optimized to achieve yields exceeding 90%.[1]

| Parameter | Value / Condition | Source |

| Starting Material | Chlorobenzene | [1] |

| Reagent | Chlorosulfonic acid (ClSO₃H) | [1][5] |

| Reagent Molar Ratio | 2.5 to 4.0 moles of ClSO₃H per mole of chlorobenzene | [5] |

| Solvent | Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane) | [1][5] |

| Catalyst / Additive | Alkali metal salts (e.g., NaCl, NaHSO₄) | [1][5][6] |

| Temperature | 50-60°C | [5][6] |

| Reaction Time | 2-8 hours | [4][5] |

| Yield | 70-90% | [5] |

| Isomer Distribution | para: 98.8-98.96%, ortho: 0.8-0.95%, meta: 0.09-0.4% | [2][3] |

Experimental Protocol

The following protocol is a representative industrial-scale synthesis adapted from patent literature.[5][6]

-

Preparation : In a suitable reactor, suspend 3.0 moles of chlorosulfonic acid and 0.3 moles of sodium chloride in 250 g of 1,2-dichloroethane.[5]

-

Reaction : While maintaining the temperature of the suspension at 55-60°C, add 1.0 mole of chlorobenzene drop-wise over a period of 3 hours with constant stirring.[5]

-

Maturation : Continue stirring the reaction mixture at the same temperature for an additional 5 hours to ensure the reaction goes to completion.[5]

-

Workup : Cool the reaction mixture to room temperature and pour it into 1 liter of ice water. Stir vigorously.

-

Extraction : Separate the organic layer. Wash the organic layer again with 1 liter of ice water.[5]

-

Purification : The solvent is distilled off from the separated organic solution to obtain crystals of 4-chlorobenzenesulfonyl chloride.[5] For anhydrous product, water can be removed by azeotropic distillation with the solvent.[1]

Step 2: Aminolysis of 4-Chlorobenzenesulfonyl Chloride

The second step involves the conversion of the sulfonyl chloride intermediate into the final sulfonamide product. This is achieved through a reaction with ammonia, known as ammonolysis or amination.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom. The ammonia molecule acts as the nucleophile, attacking the sulfur and displacing the chloride ion.[1] This reaction is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds.[7]

Caption: Nucleophilic substitution mechanism for aminolysis.

Quantitative Data

Precise control of reaction parameters, especially pH, is crucial to maximize yield and prevent the hydrolysis of the sulfonyl chloride back to sulfonic acid.[1]

| Parameter | Value / Condition | Source |

| Starting Material | 4-Chlorobenzenesulfonyl chloride | [1] |

| Reagent | Aqueous Ammonia (NH₃) | [1][4] |

| Reagent Molar Ratio | 1:1.2 (sulfonyl chloride : NH₃) | [1] |

| Solvent | Water/THF (3:1 v/v) or Water | [1] |

| pH Control | Maintained at 9-10 using NaOH | [1] |

| Temperature | 0-5°C (initial), then 25°C; or 20-25°C | [1][4] |

| Reaction Time | 4 hours | [1] |

| Yield | 85-91% | [1][4] |

| Purity | ≥98% (by HPLC) | [1] |

| Melting Point | 146°C | [4] |

Experimental Protocol

The following protocol is based on established laboratory and patented procedures.[1][4]

-

Preparation : The crude, undistilled 4-chlorobenzenesulfonyl chloride melt is added dropwise to a stirred 25% aqueous ammonia solution at a temperature maintained between 20-25°C by external cooling.[4]

-

Reaction : The mixture is stirred for an additional 30 minutes after the addition is complete.

-

Isolation : The precipitated solid product is collected by suction filtration.

-

Washing : The filter cake is washed thoroughly with water to remove any residual salts.

-

Drying : The product, this compound, is dried. A yield of 90.9% with a melting point of 146°C can be obtained.[4] The product is analytically pure.[4]

References

- 1. This compound | 98-64-6 | Benchchem [benchchem.com]

- 2. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]

- 3. researchgate.net [researchgate.net]

- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Spectroscopic Blueprint: A Technical Guide to the Structural Confirmation of 4-Chlorobenzenesulfonamide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic analysis of 4-Chlorobenzenesulfonamide. Through a detailed examination of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, this document provides a definitive confirmation of the compound's molecular structure. All quantitative data is presented in clearly structured tables for straightforward comparison and interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its precise molecular structure is critical for its intended applications. This guide outlines the application of fundamental spectroscopic techniques to unequivocally verify the structural integrity of this compound. The synergistic use of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a complete picture of the molecule's functional groups, atomic connectivity, and overall composition.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the detailed analysis of data from four key spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks that confirm the presence of the sulfonamide group, the aromatic ring, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3457 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 2941 | C-H Stretch (Aromatic) | Benzene (B151609) Ring |

| 1594 | C=C Stretch (Aromatic) | Benzene Ring |

| 1339 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1107 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 555 | C-Cl Stretch | Chloroalkane |

Table 1: Infrared Spectroscopy Peak Assignments for this compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ shows two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Protons ortho to -SO₂NH₂ |

| 7.66 | Doublet | 2H | Protons ortho to -Cl |

| 7.49 | Singlet (broad) | 2H | -NH₂ |

Table 2: ¹H NMR Spectroscopy Data for this compound.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the substituted benzene ring.

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | 142.8 | C-S | | 137.4 | C-Cl | | 129.6 | C-H (ortho to -Cl) | | 129.1 | C-H (ortho to -SO₂NH₂) |

Table 3: ¹³C NMR Spectroscopy Data for this compound.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak at m/z 191, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with a significant M+2 peak, is characteristic of a molecule containing one chlorine atom.

| m/z | Relative Intensity (%) | Assignment |

| 193 | 18.9 | [M+2]⁺ (presence of ³⁷Cl) |

| 191 | 50.4 | [M]⁺ (Molecular Ion) |

| 175 | 47.8 | [M-NH₂]⁺ |

| 127 | 17.5 | [C₆H₄ClS]⁺ |

| 111 | 100.0 | [C₆H₄Cl]⁺ |

| 75 | 46.5 | [C₆H₃]⁺ |

Table 4: Mass Spectrometry Fragmentation Data for this compound.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was recorded on a Jasco-320-A spectrophotometer using the KBr pellet method.[1] A small amount of the solid this compound sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a Bruker spectrometer operating at 500 MHz for protons.[1] The sample was prepared by dissolving approximately 10-20 mg of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

Electron Impact Mass Spectrometry (EI-MS)

The mass spectrum was obtained using a direct insertion probe on a mass spectrometer with electron impact ionization. The sample was volatilized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were then separated by their mass-to-charge ratio and detected.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the confirmed structure of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

Conclusion

The comprehensive analysis of the Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides unambiguous evidence for the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and together they form a robust and definitive confirmation. This guide serves as a valuable technical resource for scientists and researchers in the field of drug development and chemical synthesis, ensuring the accurate identification and quality control of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility of 4-Chlorobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on the available qualitative information, a detailed experimental protocol for determining solubility, and a logical workflow for solubility screening.

Introduction to this compound and its Solubility

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific databases and literature did not yield a comprehensive set of quantitative solubility data for this compound in a range of common organic solvents. The available data is limited and primarily qualitative.

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 15 | 1.322 g/L | Quantitative |

| Dimethyl Sulfoxide (B87167) (DMSO) | Not Specified | Slightly Soluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

It is important to note that "slightly soluble" is a non-quantitative term and can vary in its precise meaning. For rigorous scientific and developmental work, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

To address the gap in available data, researchers can employ established methods to determine the solubility of this compound. The Shake-Flask method is a widely accepted and reliable technique for determining equilibrium solubility.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

3.2. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, methanol, DMSO, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Periodically check to confirm that solid material remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Screening

The decision-making process for solubility screening often follows a logical pathway based on the polarity of the solvents.

Caption: Logical workflow for screening the solubility of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. The notable absence of comprehensive quantitative data in the scientific literature underscores the necessity for experimental determination for any application requiring precise solubility values. The provided experimental protocol offers a robust framework for researchers to generate reliable solubility data. The logical workflows for experimentation and screening provide a structured approach to understanding the solubility of this compound in various organic solvents, which is critical for its application in research, drug development, and other scientific endeavors.

References

An In-depth Technical Guide to 4-Chlorobenzenesulfonamide (CAS 98-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenesulfonamide (CAS 98-64-6) is a synthetic aromatic sulfonamide that has garnered significant interest in medicinal chemistry and pharmacology. Structurally characterized by a benzene (B151609) ring substituted with a chlorine atom and a sulfonamide group, this compound serves as a versatile building block for the synthesis of various biologically active molecules.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated hazards of this compound, with a focus on its potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [3][4] |

| Molecular Weight | 191.64 g/mol | [3] |

| Appearance | White powder | |

| Melting Point | 140-144 °C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| pKa | 9.89 ± 0.10 (Predicted) | [5] |

| LogP | 0.84 | [4] |

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs).[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, this compound can modulate pH homeostasis and fluid balance, which has implications for various therapeutic areas.[1][2]

Carbonic Anhydrase Inhibition

Sulfonamides, including this compound, are known to bind to the zinc ion within the active site of carbonic anhydrases.[6][7] The sulfonamide group coordinates with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. This interaction blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme.

Caption: Inhibition of carbonic anhydrase by this compound.

Anticonvulsant and Antitumor Activity

Research has indicated that this compound exhibits anticonvulsant properties. This activity is likely linked to its carbonic anhydrase inhibitory function, as CA inhibitors can affect neuronal excitability. Furthermore, derivatives of this compound have been investigated for their potential as antitumor agents.[8] The proposed mechanism involves the inhibition of tumor-associated CA isozymes (e.g., CA IX and CA XII), which play a role in tumor acidification and proliferation.[8]

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[1]

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Aqueous ammonia solution

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Cool the aqueous ammonia solution in an ice bath.

-

Slowly add 4-chlorobenzenesulfonyl chloride to the cold, stirred ammonia solution.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitated this compound by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and ammonium (B1175870) chloride.

-

Dry the purified product.

Caption: Experimental workflow for the synthesis of this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against carbonic anhydrase can be determined using a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate.[10]

Materials:

-

Bovine carbonic anhydrase II (bCA II)

-

Tris-sulfate buffer (pH 7.6)

-

p-nitrophenyl acetate

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-sulfate buffer, the test compound solution, and the bovine enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the inhibition percentage by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its well-characterized role as a carbonic anhydrase inhibitor provides a foundation for the exploration of its therapeutic potential in various conditions, including epilepsy and cancer. This guide has summarized the key physicochemical properties, biological activities, and hazards associated with this compound, and has provided an overview of relevant experimental protocols. Researchers and scientists should adhere to strict safety protocols when handling this chemical. Further investigation into the structure-activity relationships of its derivatives may lead to the development of more potent and selective therapeutic agents.

References

- 1. This compound | 98-64-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:98-64-6 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 98-64-6 [m.chemicalbook.com]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 4-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenesulfonamide is a key chemical intermediate and structural motif in medicinal chemistry and organic synthesis. Its prevalence stems from the unique electronic and structural properties of the sulfonamide functional group, which can engage in a variety of chemical transformations and biological interactions. This guide provides a comprehensive overview of the reactivity of the sulfonamide group in this compound, detailing its synthesis, key reactions, and applications, with a focus on providing actionable data and experimental insights for professionals in the field.

The core reactivity of this compound is centered on the sulfonamide moiety (-SO₂NH₂). The strong electron-withdrawing nature of the sulfonyl group acidifies the N-H protons, making the nitrogen atom a competent nucleophile upon deprotonation. This dual character allows for a range of reactions, including N-alkylation and N-arylation, which are fundamental in drug discovery for modifying a molecule's physicochemical and pharmacological properties. Furthermore, the entire sulfonamide group can act as a directing group in electrophilic aromatic substitution or be removed under specific conditions, adding to its synthetic utility.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849). This reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="4-Chlorobenzenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Ammonia (aq)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Process [label="Nucleophilic Substitution", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ammonium Chloride", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges Start -> Process [label="Reactant"]; Reagent -> Process [label="Nucleophile"]; Process -> Product [label="Yields"]; Process -> Byproduct; }

Caption: General scheme for N-Alkylation of this compound.

Experimental Protocol: General N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of a sulfonamide using an alkyl halide and a base. [1] Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Standard glassware for reaction, work-up, and purification

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (5 mL).

-

Add potassium carbonate (1.5 mmol) to the suspension.

-

Stir the mixture at room temperature for 15 minutes to facilitate salt formation.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-alkylated sulfonamide.

Desulfonation

Aromatic sulfonation is a reversible reaction. [2][3]The sulfonic acid group can be removed from an aromatic ring by heating with a dilute aqueous acid. [2][4]This "desulfonation" reaction is synthetically useful, as the sulfonamide group can be employed as a temporary blocking or directing group to control the regioselectivity of other electrophilic aromatic substitutions. After the desired transformations are complete, the sulfonamide can be hydrolyzed to the sulfonic acid and subsequently removed.

dot

Caption: Mechanism of acid-catalyzed desulfonation.

Role in Drug Development and Medicinal Chemistry

The sulfonamide group is a privileged scaffold in drug discovery. This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities. [5]

-

Enzyme Inhibition: A primary application is in the design of enzyme inhibitors. The sulfonamide moiety is a classic zinc-binding group and is central to the activity of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma. [6][7]The deprotonated sulfonamide coordinates to the Zn(II) ion in the enzyme's active site, blocking its catalytic function. [6]

-

Anticancer Agents: Numerous derivatives of this compound have been investigated as potential anticancer agents. These compounds have shown activity against various cancer cell lines, including colon cancer, melanoma, and non-small cell lung cancer. [2][8]For instance, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been developed as a potent inhibitor of β-catenin, a key protein in cancer signaling pathways, showing promise for colorectal cancer therapies. [4] dot

Caption: Use of this compound in drug discovery.

Summary of Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [9] |

| Molecular Weight | 191.64 g/mol | [9] |

| Melting Point | 140-144 °C | [10] |

| pKa (Predicted) | 9.89 ± 0.10 | [5][10] |

| Water Solubility | 1.322 g/L (at 15 °C) | [10] |

| Synthesis Yield (from sulfonyl chloride) | 85-88% (Lab Scale) | [7] |

Conclusion

This compound is a molecule of significant interest due to the versatile reactivity of its sulfonamide group. Its acidic N-H protons allow for facile deprotonation and subsequent nucleophilic reactions, most notably N-alkylation, which is a cornerstone of synthetic strategies in drug development. The ability to use the sulfonamide as a removable directing group further enhances its synthetic utility. As a pharmacophore, particularly as a zinc-binding moiety, it remains a critical component in the design of enzyme inhibitors and other therapeutic agents. This guide provides the foundational chemical principles, practical experimental protocols, and key data to enable researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for p-Chlorobenzenesulfonamide (HMDB0061173) [hmdb.ca]

- 4. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 98-64-6 [m.chemicalbook.com]

- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 98-64-6 [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chlorobenzenesulfonamide: Juxtaposing Theoretical Predictions with Experimental Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzenesulfonamide (CAS 98-64-6) is a key sulfonamide derivative with significant applications in medicinal chemistry and pharmaceutical research.[1] Its utility as a building block for more complex therapeutic agents and its inherent biological activities, including antibacterial and enzyme-inhibiting properties, make a thorough understanding of its characteristics essential.[1][2] This technical guide provides an in-depth comparison of the theoretical and experimentally determined properties of this compound, offering a valuable resource for researchers in drug discovery and development. We will delve into its physicochemical properties, spectroscopic signatures, and synthesis protocols, while also visualizing key workflows and mechanisms of action.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of chemical characterization involves comparing computationally predicted properties with those measured through experimentation. These values are crucial for predicting the behavior of a compound in various chemical and biological systems.

| Property | Theoretical/Predicted Value | Experimental Value |

| Molecular Formula | C₆H₆ClNO₂S | C₆H₆ClNO₂S[3][4][5][6] |

| Molecular Weight | 191.64 g/mol [7] | 191.63 - 191.64 g/mol [3][4][5][6][8] |

| Melting Point | 145.75 °C[9] | 140-148 °C[3][4][8][10] |

| Boiling Point | 342.2±44.0 °C at 760 mmHg[8] | 316 °C[3] |

| Density | 1.5±0.1 g/cm³[8] | 1.408 g/cm³ (estimate)[11] |

| pKa | 9.89±0.10[11] | Not explicitly found in searches. |

| LogP (Partition Coefficient) | 0.84 - 1.2[8][9] | 1.34[3] |

| Water Solubility | - | 1.322 g/L at 15 °C[9] |

| Topological Polar Surface Area (TPSA) | 68.54 Ų[8] | 60.16 Ų[5] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure and bonding. Here, we compare the expected spectral features with reported experimental data.

Infrared (IR) Spectroscopy

-

Theoretical Expectation: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group (N-H and S=O stretches) and the substituted benzene (B151609) ring (C-H, C=C, and C-Cl stretches). The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule's overall structure.[12]

-

Experimental Data: Experimental IR spectra have been recorded, often using KBr-Pellet or Attenuated Total Reflectance (ATR) techniques.[7][13] Key vibrational modes include stretching, bending, scissoring, rocking, and twisting.[12] The exact frequencies are determined by bond strengths and the mass of the atoms involved.[12] While specific peak assignments were not detailed in the provided search results, the spectra serve as a crucial tool for identification.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Theoretical Expectation: The ¹H NMR spectrum is predicted to show signals corresponding to the amine (-NH₂) protons and the aromatic protons on the chlorophenyl ring. Due to the symmetry of the para-substituted ring, the four aromatic protons should appear as two distinct sets of doublets.

-

Experimental Data: The ¹H NMR spectrum of this compound has been recorded in DMSO-d6.[15] The aromatic protons appear as two doublets, one around 7.8 ppm and the other around 7.5 ppm, which is consistent with the para-substitution pattern on the benzene ring.[16]

Crystal Structure

-

Theoretical Expectation: Computational modeling can predict the three-dimensional conformation and crystal packing of the molecule.

-

Experimental Data: The crystal structure of this compound has been determined experimentally and is available in the Cambridge Structural Database.[7] This data provides precise information on bond lengths, bond angles, and intermolecular interactions within the solid state, which is invaluable for rational drug design.[1]

Synthesis and Biological Activity

Synthesis of this compound

The primary synthesis route involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[1] This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1]

Biological Activity and Mechanism of Action

This compound and its derivatives exhibit a range of biological activities, primarily centered around enzyme inhibition.[1][2]

-

Carbonic Anhydrase Inhibition: A well-documented activity is the inhibition of carbonic anhydrases.[1][2] These enzymes are crucial for pH regulation and fluid balance.[1][2] By binding to the enzyme's active site, the sulfonamide moiety prevents its normal function, leading to physiological effects that are being explored for conditions like epilepsy and glaucoma.[1][2]

-

Antibacterial Properties: Derivatives have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus.[1] The mechanism is believed to involve the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate biosynthesis in bacteria.[1]

-

Anticancer Potential: More recently, derivatives of this compound have been developed as potent inhibitors of β-catenin.[17] The Wnt/β-catenin signaling pathway is often dysregulated in cancers, particularly colorectal cancer. Inhibition of this pathway can suppress cancer cell proliferation.[17]

Detailed Experimental Protocols

Synthesis Protocol (Adapted from Benchchem)[1]

-

Reaction Setup: 4-chlorobenzenesulfonyl chloride is dissolved in a 3:1 v/v mixture of Water and Tetrahydrofuran (THF). The solution is cooled to between 0-5°C in an ice bath with stirring.

-

Reagent Addition: An aqueous solution of ammonia is added dropwise. The molar ratio of sulfonyl chloride to ammonia should be approximately 1:1.2.

-

pH Control: Throughout the addition, the pH of the reaction mixture is carefully monitored and maintained between 9 and 10 by the controlled addition of a sodium hydroxide (B78521) (NaOH) solution. This prevents the hydrolysis of the starting material.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and is stirred for 4 to 6 hours.

-

Workup and Isolation: The crude product precipitates out of the solution. It is then collected by vacuum filtration and washed with cold water.

-

Purification: The crude solid is purified by recrystallization from a suitable polar solvent, such as methanol (B129727) or a toluene/methanol mixture, to yield high-purity crystals of this compound.[1]

Characterization Workflow

A standard workflow is employed to confirm the identity and purity of the synthesized compound.

Conclusion

This compound is a molecule of considerable interest, with its properties being well-characterized through both computational and experimental methods. The data shows a strong correlation between theoretical predictions and laboratory findings, particularly for molecular weight and structure. Minor variations in properties like melting point and boiling point are expected and reflect differences in experimental conditions and purity. The established synthesis protocols are robust, and its biological activities, especially as an enzyme inhibitor, continue to drive its use in the development of new therapeutic agents. This guide provides a consolidated resource to aid researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. This compound | 98-64-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:98-64-6 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound CAS#: 98-64-6 [m.chemicalbook.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound(98-64-6) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR [m.chemicalbook.com]

- 17. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Substituted 4-Chlorobenzenesulfonamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 4-chlorobenzenesulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, enzyme inhibitory, and anticancer properties. The following sections detail the synthetic methodologies, present key quantitative data for synthesized analogues, and illustrate relevant biological pathways and experimental workflows.

Introduction

N-substituted 4-chlorobenzenesulfonamides are a class of organic compounds characterized by a this compound core with a substituent on the sulfonamide nitrogen. The versatility of the sulfonamide group allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with tunable physicochemical and pharmacological properties. The primary synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine.

Synthetic Protocols

The synthesis of N-substituted this compound derivatives is typically achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine. Below are generalized and specific protocols for this transformation.

General Protocol for the Synthesis of N-Substituted 4-Chlorobenzenesulfonamides

A widely applicable method involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine in the presence of a base.

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Substituted amine (alkyl, aralkyl, or aryl)

-

Base (e.g., pyridine (B92270), triethylamine, sodium carbonate, or sodium hydroxide)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or an aqueous medium)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or DCM)

Procedure:

-

Dissolve the substituted amine in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

-

Allow the reaction to stir at room temperature for a specified time (typically ranging from a few hours to overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product is soluble, perform a liquid-liquid extraction. Acidify the aqueous layer with dilute HCl and extract with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted this compound derivative.

Specific Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide[1]

This one-pot synthesis offers excellent yields and high purity.[1]

Materials:

-

4-aminoacetophenone

-

4-chlorobenzenesulfonyl chloride

-

Pyridine

-

Solvent (e.g., Chloroform)

Procedure:

-

A solution of 4-aminoacetophenone and pyridine in chloroform (B151607) is stirred at room temperature.[1]

-

4-chlorobenzenesulfonyl chloride is added to the mixture.[1]

-

The reaction is stirred at room temperature for 3 hours.[1]

-

The resulting solid is filtered, washed with cold water, and recrystallized from ethanol (B145695) to give the pure product.[1]

Data Presentation

The following tables summarize quantitative data for representative N-substituted this compound derivatives, including synthetic yields and biological activities.

Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives

| Compound ID | N-Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 1 | 2-Methyl-6-nitrophenyl-N-ethyl | 89 | 84-86 | C₁₅H₁₅ClN₂O₄S | [2][3] |

| 2 | Cyclohexyl-N-benzyl | 82 | 110-112 | C₁₉H₂₂ClNO₂S | [3] |

| 3 | 2-Phenylethyl-N-ethyl | 79 | Sticky Solid | C₁₆H₁₈ClNO₂S | [3] |

| 4 | 2-(Methoxycarbonyl)phenyl-N-ethyl | 86 | Sticky Solid | C₁₆H₁₆ClNO₄S | [3] |

| 5 | 4-Acetylphenyl | 89 | 165-166 | C₁₄H₁₂ClNO₃S | [1] |

Table 2: Antibacterial Activity of N-Substituted this compound Derivatives (MIC in µg/mL)

| Compound ID | N-Substituent | E. coli | S. aureus | P. aeruginosa | Reference |

| NBTCS | N-(Benzothiazol-2-yl) | Active | Active | Active | [4] |

| 1b | (Structure not specified) | - | 64 | - | [5] |

| 1c | (Structure not specified) | - | 64 | - | [5] |

| 1d | (Structure not specified) | - | 64 | - | [5] |

Table 3: Enzyme Inhibition and Anticancer Activity of N-Substituted this compound Derivatives (IC₅₀ in µM)

| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 25 | β-Catenin | - | SW480 | 2 | [6] |

| 25 | β-Catenin | - | HCT116 | 0.12 | [6] |

| 15 | hCA II | 0.0033 | - | - | [7] |

| 15 | hCA IX | 0.0061 | - | - | [7] |

| 3d | - | - | MCF-7 | 43.4 | [8] |

| 4d | - | - | MCF-7 | 39.0 | [8] |

| 3d | - | - | MDA-MB-231 | 35.9 | [8] |

| 4d | - | - | MDA-MB-231 | 35.1 | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by these derivatives and a general experimental workflow are provided below using Graphviz.

Folic Acid Biosynthesis Inhibition Pathway

Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] This pathway is an attractive target as humans obtain folic acid from their diet.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Wnt/β-Catenin Signaling Pathway Inhibition

Aberrant Wnt/β-catenin signaling is implicated in various cancers.[9][10][11][12][13] Certain N-substituted this compound derivatives have been shown to inhibit this pathway, leading to anticancer effects.[6]

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel N-substituted this compound derivatives.

Caption: A general workflow for the synthesis and evaluation of drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt Pathway Library - Enamine [enamine.net]

- 12. Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy [dash.harvard.edu]

Application Note: Recrystallization Protocol for 4-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Chlorobenzenesulfonamide via recrystallization. The procedure outlines solvent selection, dissolution, crystallization, and collection of the purified product.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. For sulfonamides, polar protic solvents or aqueous mixtures of polar solvents are often effective for recrystallization.

Safety Precautions

This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before starting any experimental work.

General Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a dust mask or work in a well-ventilated area.

Experimental Protocol